molecular formula C16H11BrN2O B5783636 2-(4-Bromophenyl)quinoline-4-carboxamide

2-(4-Bromophenyl)quinoline-4-carboxamide

Cat. No.: B5783636
M. Wt: 327.17 g/mol
InChI Key: CWLSRFABQIHKBC-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinoline-4-carboxamide is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. This compound, in particular, has a bromophenyl group attached to the quinoline ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like toluene or DMF.

Major Products Formed

    Substitution: Formation of substituted quinoline derivatives.

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of dihydroquinoline derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

2-(4-Bromophenyl)quinoline-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. The bromophenyl group can enhance its binding affinity to certain enzymes or receptors. The quinoline ring can intercalate with DNA, leading to potential anticancer activity. The compound may also inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)quinoline-4-carboxamide is unique due to the presence of the bromophenyl group, which can enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound for drug design and development.

Properties

IUPAC Name

2-(4-bromophenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-11-7-5-10(6-8-11)15-9-13(16(18)20)12-3-1-2-4-14(12)19-15/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLSRFABQIHKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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